molecular formula C15H17NO2 B11872338 naphthalen-2-yl N-tert-butylcarbamate CAS No. 61382-92-1

naphthalen-2-yl N-tert-butylcarbamate

Cat. No.: B11872338
CAS No.: 61382-92-1
M. Wt: 243.30 g/mol
InChI Key: VIUHSSNMQRNVBU-UHFFFAOYSA-N
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Description

Naphthalen-2-yl N-tert-butylcarbamate (CAS 61382-92-1) is an organic compound with the molecular formula C15H17NO2 and a molecular weight of 243.30 g/mol . This compound features a naphthalene ring system, a versatile scaffold in organic chemistry, coupled with a tert-butyl carbamate (Boc) protecting group . The Boc group is widely valued in synthetic chemistry for its role in protecting amine functionalities under a variety of reaction conditions, enabling complex multi-step synthesis. Physicochemical data indicates a density of approximately 1.108 g/cm³ and a boiling point of around 358.3°C . The naphthalene moiety may contribute to the compound's properties, such as potential UV absorption or fluorescence, making it a candidate for research in materials science. Researchers may explore its application as a key synthetic intermediate or building block in the development of pharmaceuticals, agrochemicals, and functional materials. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61382-92-1

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

naphthalen-2-yl N-tert-butylcarbamate

InChI

InChI=1S/C15H17NO2/c1-15(2,3)16-14(17)18-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3,(H,16,17)

InChI Key

VIUHSSNMQRNVBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)OC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Synthetic Methodologies and Reaction Optimization for Naphthalen 2 Yl N Tert Butylcarbamate

Established Synthetic Pathways for Naphthalen-2-yl N-tert-butylcarbamate

Established methods for the synthesis of this compound primarily involve conventional multistep approaches and the increasingly favored one-pot strategies.

Conventional Multistep Approaches

Conventional synthesis of this compound typically involves the protection of the amino group of 2-naphthylamine (B18577). A common and well-established method is the reaction of 2-naphthylamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reaction is usually carried out in the presence of a base in an appropriate organic solvent.

The general steps for this approach are:

Dissolving 2-naphthylamine in a suitable solvent, such as tetrahydrofuran (THF), dichloromethane (B109758) (DCM), or acetonitrile (B52724).

Adding a base, commonly a tertiary amine like triethylamine or an inorganic base, to facilitate the reaction.

Introducing di-tert-butyl dicarbonate to the mixture, which reacts with the amino group to form the N-Boc protected carbamate (B1207046).

Stirring the reaction mixture at room temperature or with gentle heating until the reaction is complete, which is often monitored by techniques like thin-layer chromatography (TLC).

Performing an aqueous work-up to remove the base and other water-soluble byproducts.

Extracting the product into an organic solvent, followed by drying and concentration under reduced pressure.

Purifying the crude product, typically through recrystallization or column chromatography, to obtain pure this compound.

One-Pot Synthesis Strategies

While specific one-pot syntheses for this compound are part of broader methodologies for aryl carbamates, the principle often involves the in situ generation of a reactive intermediate that is then trapped. For example, methods that convert N-Boc protected amines directly into other carbamates or amides in one pot have been reported, showcasing the utility of this approach in carbamate chemistry. nih.govresearchgate.netorganic-chemistry.org

Novel and Green Chemistry Approaches to this compound Synthesis

Recent advancements in organic synthesis have focused on developing more sustainable and efficient methods. These include catalytic systems and processes that adhere to the principles of green chemistry. nih.govmdpi.com

Catalytic Synthesis Methodologies (e.g., Palladium-Catalyzed N-Arylation)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for forming carbon-nitrogen bonds. wikipedia.org This methodology can be applied to the synthesis of this compound by coupling an appropriate naphthalene (B1677914) precursor with tert-butyl carbamate. The general reaction involves an aryl halide or triflate (e.g., 2-bromonaphthalene (B93597) or 2-naphthyl triflate) and tert-butyl carbamate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

The catalytic cycle typically involves:

Oxidative addition of the aryl halide to the Pd(0) catalyst.

Coordination of the carbamate to the palladium center.

Deprotonation by the base.

Reductive elimination to form the N-aryl carbamate product and regenerate the Pd(0) catalyst.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Sterically hindered and electron-rich phosphine ligands, such as XPhos, tBuXPhos, and BrettPhos, have shown high efficacy in these couplings. acs.orgnih.gov This catalytic approach offers a broader substrate scope and often proceeds under milder conditions than traditional methods. acs.orgmit.edu

Solvent-Free and Atom-Economical Processes

In line with green chemistry principles, solvent-free and atom-economical processes are highly desirable. Solvent-free, or solid-state, reactions reduce the environmental impact associated with solvent use and disposal. For the N-Boc protection of amines, methods using heterogeneous catalysts under solvent-free conditions have been developed. derpharmachemica.com For example, reacting an amine with Boc₂O in the presence of a solid acid catalyst like Amberlite-IR 120 can proceed rapidly at room temperature, often with near-quantitative yields. derpharmachemica.com These methods are advantageous due to the simple filtration-based removal of the catalyst and the elimination of solvent, making the process cleaner and more efficient. derpharmachemica.comsemnan.ac.irrsc.org

Atom economy is another key principle of green chemistry, focusing on maximizing the incorporation of all materials used in the process into the final product. Reactions like the direct coupling of amines, carbon dioxide, and alkyl halides to form carbamates are examples of highly atom-economical routes. organic-chemistry.org

Optimization of Reaction Parameters for this compound Yield and Purity

Optimizing reaction parameters is essential for maximizing the yield and purity of the final product while minimizing costs and environmental impact. Key parameters include the choice of catalyst, ligand, base, solvent, reaction temperature, and time.

For conventional syntheses , optimization may involve screening different bases (e.g., triethylamine, N-methylmorpholine, potassium carbonate) and solvents (e.g., THF, DCM, ethyl acetate) to find the combination that gives the highest yield and cleanest conversion. google.com Temperature control is also crucial; while some reactions proceed well at room temperature, others may require cooling to prevent side reactions or heating to ensure completion. google.com

In palladium-catalyzed reactions , the optimization is more complex and often involves a systematic screening of multiple components.

Table 1: Optimization Parameters for Palladium-Catalyzed N-Arylation

Parameter Variables Impact on Reaction
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂, Pd(η³-1-Ph-C₃H₄)(η⁵-C₅H₅) Affects the formation rate and stability of the active Pd(0) species. queensu.ca
Ligand tBuXPhos, XPhos, BrettPhos, BINAP, DPEPhos Crucial for catalyst stability, reactivity, and substrate scope. Sterically hindered, electron-rich ligands are often superior. wikipedia.orgacs.orgnih.gov
Base NaOt-Bu, K₃PO₄, Cs₂CO₃, LiOt-Bu The strength and nature of the base influence the rate of deprotonation and can affect catalyst stability and side reactions.
Solvent Toluene, Dioxane, THF, DME The solvent's polarity and coordinating ability can significantly impact the solubility of reagents and the stability of catalytic intermediates. acsgcipr.org
Temperature 25°C to 110°C Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side product formation.
Catalyst Loading 0.5 mol% to 5 mol% Lowering catalyst loading is economically and environmentally beneficial, but sufficient catalyst is needed for efficient conversion. nih.gov

Systematic studies, sometimes employing Design of Experiments (DoE), are used to efficiently explore the effects of these parameters and their interactions to identify the optimal conditions for producing this compound with high yield and purity. acsgcipr.org

Stereoselective Synthesis Considerations for Chiral Analogues

While this compound is an achiral molecule, the stereoselective synthesis of its chiral analogues is a significant area of research, driven by the prevalence of chiral amines in pharmaceuticals and functional materials. Chirality in these analogues can be introduced either through the creation of a stereogenic center, typically on an alkyl substituent, or by establishing axial chirality arising from restricted bond rotation. Methodologies to achieve this enantioselectivity primarily involve asymmetric catalysis—using chiral catalysts such as transition metal complexes or organocatalysts—and the use of chiral auxiliaries.

A prominent strategy for synthesizing chiral analogues is the asymmetric hydrogenation of prochiral enamides or enamines. This method is highly effective for producing chiral amines with excellent enantioselectivity. Transition metal catalysts, particularly those based on rhodium, ruthenium, and iridium with chiral phosphine ligands, are widely employed for this transformation. More recently, organocatalytic methods using chiral Brønsted acids, such as chiral phosphoric acids, have emerged as a powerful, metal-free alternative. These acid catalysts can activate enamides towards reduction by a hydrogen source like Hantzsch ester, facilitating highly enantioselective hydrogen transfer. organic-chemistry.orgnih.gov The dual-acid catalyst system, which combines a chiral phosphoric acid with an achiral acid, has been shown to be particularly effective, allowing for low catalyst loadings while maintaining high yields and enantioselectivity. organic-chemistry.orgnih.gov

Another advanced approach for creating chiral analogues involves the direct enantioselective functionalization of the naphthalene core or its substituents. For instance, the atroposelective synthesis of N-C axially chiral N-aryl-2-naphthylamines can be achieved through a direct intermolecular enantioselective C-H amination. nih.govresearchgate.net This reaction, often catalyzed by chiral phosphoric acids, utilizes azodicarboxylates as the aminating agent to construct a sterically hindered C-N bond, leading to stable atropisomers with high enantiomeric excess. nih.govresearchgate.net The success of this method relies on a concerted control strategy involving π-π stacking and dual hydrogen bonding between the substrate and the chiral catalyst. nih.govresearchgate.net

Furthermore, the asymmetric synthesis of remotely chiral naphthylamines has been accomplished through the in situ generation of naphthoquinone methide analogues. nih.govacs.org Chiral phosphoric acids can catalyze the asymmetric nucleophilic addition to these transient intermediates, providing access to a variety of naphthylamines with a remote benzylic stereocenter in high efficiency and enantioselectivity. nih.govacs.org

The use of chiral auxiliaries represents a more classical yet reliable approach to stereoselective synthesis. researchgate.net A chiral auxiliary can be temporarily attached to the molecule, directing the stereochemical outcome of a subsequent reaction before being cleaved. While not specific to this compound in the reviewed literature, this general strategy is broadly applicable in asymmetric synthesis.

The table below summarizes key findings from various stereoselective methodologies applicable to the synthesis of chiral analogues of this compound.

Table 1. Methodologies for Stereoselective Synthesis of Chiral Naphthylamine Analogues

Methodology Catalyst/Reagent Substrate Type Key Feature Reported Selectivity (ee)
Asymmetric Hydrogenation Chiral Phosphoric Acid / Hantzsch Ester Enamides Metal-free reduction of C=C bond to create a chiral center. Up to 95%
Atroposelective C-H Amination Chiral Phosphoric Acid / Azodicarboxylate N-aryl-2-naphthylamines Direct C-H functionalization to create N-C axial chirality. Up to 94%
Asymmetric Nucleophilic Addition Chiral Phosphoric Acid Naphthoquinone Methide Precursors Generation of remote benzylic stereocenters. Excellent

These diverse strategies underscore the ongoing development of sophisticated methods for the stereocontrolled synthesis of complex chiral molecules based on the naphthalene scaffold.

Chemical Reactivity and Mechanistic Pathways of Naphthalen 2 Yl N Tert Butylcarbamate

Hydrolytic Degradation Mechanisms of the Carbamate (B1207046) Linkage

The carbamate linkage in naphthalen-2-yl N-tert-butylcarbamate is susceptible to hydrolysis under both acidic and basic conditions, though the mechanisms and rates differ significantly. The stability of the carbamate group is pH-dependent.

Base-Catalyzed Hydrolysis: In basic media, the hydrolysis of aryl N-substituted carbamates can proceed through different mechanisms. For secondary carbamates like this compound, which possess a proton on the nitrogen atom, the reaction often occurs via an E1cB (Elimination Unimolecular Conjugate Base) mechanism. researchgate.net This pathway involves the initial deprotonation of the nitrogen atom by a base to form an N-anion (conjugate base). This is followed by the rate-determining elimination of the aryloxide (naphthalen-2-oxide) to form a tert-butyl isocyanate intermediate. The isocyanate is then rapidly hydrolyzed by water to form the unstable N-tert-butylcarbamic acid, which subsequently decomposes to tert-butylamine (B42293) and carbon dioxide. The rate of hydroxide-catalyzed hydrolysis is strongly dependent on the pKa of the leaving group (the phenol). acs.org

Neutral Hydrolysis: While less common, some carbamates can undergo neutral hydrolysis, although the rates are generally much slower compared to acid- or base-catalyzed pathways. clemson.edu For some carbamates, boiling water has been shown to be sufficient to catalyze the cleavage of the N-Boc group. acsgcipr.orgresearchgate.net

Table 1: Summary of Hydrolytic Degradation Conditions for Carbamates
ConditionTypical ReagentsProposed MechanismKey IntermediatesFinal Products
AcidicTFA, HClA-AC1 typeProtonated carbamate, Carbamic acid, tert-butyl cation2-Naphthylamine (B18577), CO₂, Isobutylene (B52900)
BasicNaOH, KOHE1cBN-anion, tert-butyl isocyanate2-Naphthol (B1666908), tert-Butylamine, CO₂
NeutralWater (elevated temperature)FragmentationCarbamic acid2-Naphthylamine, CO₂, Isobutylene

Oxidative Transformation Pathways of the Naphthalene (B1677914) Moiety

The naphthalene ring of this compound is the primary site for oxidative transformations. The reactivity of naphthalene towards oxidation is higher than that of benzene (B151609) due to its lower resonance energy per ring. quora.com The specific products depend on the nature of the oxidizing agent and the reaction conditions.

Chemical Oxidation: Strong oxidizing agents such as potassium permanganate (B83412) or potassium dichromate in acidic conditions typically lead to the cleavage of one of the aromatic rings. quora.comquora.com This aggressive oxidation of naphthalene results in the formation of phthalic anhydride (B1165640). quora.comquora.com Gas-phase oxidation with oxygen over a vanadium catalyst at high temperatures (350-400°C) is an industrial method for converting naphthalene to phthalic anhydride. quora.com Other oxidizing agents like ozone or peracids can also be used to achieve similar transformations. researchgate.netresearchgate.net

Metabolic/Enzymatic Oxidation: In biological systems, or through biomimetic reactions, the oxidation of naphthalene is mediated by cytochrome P450 (CYP) enzymes. researchgate.netnih.gov This process is a key step in the metabolic activation of naphthalene. nih.gov The initial reaction involves the formation of a highly reactive and unstable 1,2-epoxide (naphthalene-1,2-oxide). researchgate.netnih.gov This epoxide can then undergo several transformations:

Non-enzymatic rearrangement: The epoxide can rearrange to form naphthols, primarily 1-naphthol (B170400) and a smaller amount of 2-naphthol. researchgate.net

Enzymatic hydration: Microsomal epoxide hydrolase can catalyze the hydration of the epoxide to form naphthalene dihydrodiol. researchgate.net

Further oxidation: The intermediate metabolites, such as naphthols, can be further oxidized to form naphthoquinones (e.g., 1,2-naphthoquinone (B1664529) and 1,4-naphthoquinone). nih.gov

The presence of the N-tert-butylcarbamate substituent on the 2-position may influence the regioselectivity of the enzymatic oxidation, but the fundamental pathways involving epoxidation and subsequent reactions are expected to remain relevant.

Reductive Processes and Hydrogenation Studies

The naphthalene moiety of the compound can be reduced through catalytic hydrogenation. This process typically occurs in a stepwise manner, first reducing one ring and then the other.

The hydrogenation of naphthalene generally proceeds via a two-step pathway:

Naphthalene to Tetralin: The first step is the partial hydrogenation of one of the aromatic rings to form tetrahydronaphthalene (tetralin). nih.govacs.org This reaction is often faster than the subsequent hydrogenation of the second ring. mdpi.com

Tetralin to Decalin: The second step involves the hydrogenation of the remaining aromatic ring of tetralin to yield the fully saturated decahydronaphthalene (B1670005) (decalin). nih.govacs.org This step can produce both cis- and trans-isomers of decalin, with the ratio depending on the catalyst and reaction conditions. nih.gov

A variety of heterogeneous catalysts are effective for this transformation, including those based on noble metals like palladium (Pd) and platinum (Pt), as well as non-noble metals like nickel (Ni) and molybdenum (Mo) in combination with cobalt (Co) or nickel (NiMo/Al2O3, CoMo/Al2O3). nih.govacs.orgmdpi.com The reaction requires high pressure of hydrogen gas and elevated temperatures. wikipedia.org For instance, hydrogenation over a NiMo catalyst has shown increased conversion of naphthalene with temperatures rising to 300°C. mdpi.com The N-aryl carbamate itself can be hydrogenated to an N-alicyclic carbamate using catalysts like rhodium on carbon. acs.org It is plausible that under forcing conditions, both the naphthalene ring and the carbamate group could be reduced, although selective hydrogenation of the aromatic system is more common. acs.org

Table 2: Catalytic Hydrogenation Pathways of the Naphthalene Moiety
Reaction StepReactantProductTypical CatalystsGeneral Conditions
Step 1Naphthalene RingTetralin RingPd/C, NiMo/Al₂O₃, Fe-MoHigh H₂ pressure, 100-300°C
Step 2Tetralin RingDecalin Ring (cis/trans)Pd/Al₂O₃, NiMo/Al₂O₃High H₂ pressure, Elevated temperature

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of this compound in substitution reactions is governed by the interplay between the activating/directing effects of the naphthalene ring system and the electronic properties of the N-tert-butylcarbamate substituent.

Electrophilic Aromatic Substitution (SEAr): The N-tert-butylcarbamate group is considered an N-acyl group. Due to the electron-withdrawing nature of the carbonyl group, which delocalizes the lone pair of electrons on the nitrogen atom, the substituent is deactivating towards electrophilic aromatic substitution compared to an amino or hydroxyl group. However, the nitrogen lone pair can still participate in resonance, making the group an ortho, para-director.

In the naphthalene ring system, the α-positions (1, 4, 5, 8) are generally more reactive towards electrophiles than the β-positions (2, 3, 6, 7) because the carbocation intermediates formed during α-attack are more resonance-stabilized. With the carbamate group at the 2-position, electrophilic attack is predicted to occur at the adjacent α-positions. Therefore, the most likely products of electrophilic substitution would be substitution at the 1-position and, to a lesser extent, the 3-position.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on an unsubstituted naphthalene ring is difficult and requires harsh conditions. For SNAr to occur, the ring must be activated by strong electron-withdrawing groups, and there must be a good leaving group present. The N-tert-butylcarbamate group is not sufficiently electron-withdrawing to strongly activate the naphthalene ring for SNAr. Therefore, direct nucleophilic substitution on the aromatic ring of this compound is not a favorable reaction pathway under standard conditions.

Thermal Decomposition Mechanisms

N-tert-butylcarbamates (N-Boc) are known to be thermally labile. The thermal decomposition of this compound does not require a catalyst and proceeds via a fragmentation mechanism. acsgcipr.org This process is essentially a thermal deprotection of the amine.

The proposed mechanism involves a concerted proton transfer and fragmentation. researchgate.netacs.org At high temperatures (typically above 180-250°C), the carbamate undergoes a unimolecular elimination reaction. researchgate.netacs.orgmasterorganicchemistry.com This results in the cleavage of the carbamate C-O bond and the N-C bond, leading to the formation of three stable products:

2-Naphthylamine: The deprotected aromatic amine.

Isobutylene: A gaseous alkene formed from the tert-butyl group.

Carbon Dioxide: A gaseous byproduct from the carboxyl portion of the carbamate. acsgcipr.org

This thermal decomposition can be carried out in various solvents or even under solvent-free conditions. researchgate.netacs.org Continuous-flow reactors at high temperatures (e.g., 240-270°C) have been used to efficiently effect thermal Boc deprotection. acs.org The reaction is considered atom-efficient as the byproducts are small, volatile molecules. acsgcipr.org

Deprotection Methodologies for the N-tert-butylcarbamate Group

The N-tert-butylcarbamate (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under many conditions and the variety of methods available for its removal. acsgcipr.orgresearchgate.net

Acid-Catalyzed Deprotection: This is the most common method for Boc group removal. acsgcipr.org It involves treating the substrate with a strong acid.

Trifluoroacetic Acid (TFA): TFA, often used neat or in a solution with a solvent like dichloromethane (B109758) (DCM), is highly effective for cleaving the Boc group at room temperature. jk-sci.comcommonorganicchemistry.com The mechanism involves protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to give the free amine as its TFA salt. commonorganicchemistry.commasterorganicchemistry.com

Hydrochloric Acid (HCl): Solutions of HCl in solvents like dioxane, methanol, or ethyl acetate (B1210297) are also widely used. acsgcipr.orgfishersci.co.uk

Lewis Acids: Reagents like zinc bromide in DCM can also be used for deprotection. jk-sci.com

Thermal Deprotection: As described in section 3.5, heating the compound above ~180°C can cleanly remove the Boc group, yielding the free amine, CO₂, and isobutylene. acsgcipr.orgacs.orgmasterorganicchemistry.com This method avoids the use of acidic reagents, which can be beneficial for substrates with other acid-sensitive functional groups. acs.org

Milder/Alternative Methods: For substrates that are sensitive to strong acids, other methods have been developed.

Oxalyl Chloride in Methanol: This system provides a mild method for deprotection at room temperature. rsc.orguky.edu The proposed mechanism involves an addition reaction of the carbamate carbonyl with the electrophilic oxalyl chloride. uky.edu

Catalyst-Free Hot Water: Simply heating in boiling water has been shown to be an effective and green method for N-Boc deprotection in some cases. acsgcipr.org

Table 3: Common Deprotection Methods for the N-tert-butylcarbamate Group
MethodReagents/ConditionsSolventTypical TemperatureAdvantages
Strong AcidTrifluoroacetic Acid (TFA)Dichloromethane (DCM)Room TemperatureFast, reliable, very common
Strong AcidHydrochloric Acid (HCl)Dioxane, MethanolRoom TemperatureCommon, cost-effective
ThermalHeatVarious or solvent-free>180-250°CAvoids acid, useful for sensitive substrates
Mild ElectrophileOxalyl ChlorideMethanolRoom TemperatureMild conditions, good for acid-sensitive molecules

Advanced Spectroscopic and Crystallographic Methodologies in Structural Elucidation of Naphthalen 2 Yl N Tert Butylcarbamate

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and conformational analysis of naphthalen-2-yl N-tert-butylcarbamate in solution. The partial double bond character of the carbamate (B1207046) C–N bond restricts free rotation, leading to the potential existence of distinct syn and anti rotamers (rotational isomers). NMR spectroscopy allows for the identification and quantification of these conformers and the determination of the energy barrier associated with their interconversion. nih.gov

One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are fundamental for the unambiguous assignment of all proton and carbon signals in the molecule.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the naphthalene (B1677914) ring protons, typically in the aromatic region (δ 7.0-8.0 ppm). The N-H proton of the carbamate group would likely appear as a broad singlet, and the nine equivalent protons of the tert-butyl group would yield a sharp singlet in the upfield region (around δ 1.5 ppm).

¹³C NMR: The ¹³C NMR spectrum would display signals for the ten carbons of the naphthalene ring, the carbonyl carbon of the carbamate (δ ~150-155 ppm), the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling networks. It would be instrumental in assigning the protons on the naphthalene ring by identifying adjacent protons that show cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, enabling the definitive assignment of each carbon atom that bears protons. For instance, the singlet from the tert-butyl protons would correlate with the methyl carbon signal in the HSQC spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key 2D NMR Correlations
Naphthalene-H7.2 - 7.9110 - 135COSY: Cross-peaks between adjacent aromatic protons. HSQC: Correlations to corresponding aromatic carbons.
N-H6.5 - 7.5 (broad)-HMBC: Correlation to C=O and naphthalene C2.
tert-butyl-H~1.5 (singlet, 9H)~28HSQC: Correlation to tert-butyl methyl carbons. HMBC: Correlation to quaternary carbon and C=O.
C=O-~153HMBC: Correlation from N-H and tert-butyl protons.
tert-butyl (quaternary C)-~80HMBC: Correlation from tert-butyl protons.
tert-butyl (methyl C)~1.5~28HSQC: Correlation to tert-butyl protons.

The C–N bond in carbamates possesses significant double bond character, which hinders free rotation and can lead to the observation of separate signals for different conformers at low temperatures. researchgate.net For N-aryl carbamates, this rotational barrier is typically lower than for N-alkylcarbamates. acs.org Studies on similar N-arylcarbamates have reported rotational barriers (ΔG‡) in the range of 12-16 kcal/mol. acs.orgnih.gov

Dynamic NMR (DNMR) experiments, which involve recording spectra at various temperatures, can be used to study this conformational exchange. At low temperatures, where rotation is slow on the NMR timescale, distinct sets of signals for the syn and anti rotamers might be observed. As the temperature is increased, the rate of rotation increases, causing these separate signals to broaden, coalesce into a single broad peak, and finally sharpen into a time-averaged signal at higher temperatures. By analyzing the spectra at the coalescence temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation. This provides quantitative insight into the conformational flexibility of the molecule. nd.edu

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is used to identify the characteristic functional groups within this compound by probing their vibrational modes. These two techniques are complementary, as some vibrations may be more intense in IR while others are stronger in Raman spectra. nih.gov

Key expected vibrational frequencies include:

N-H Stretching: A moderate to sharp band around 3300-3400 cm⁻¹ in the FTIR spectrum.

C-H Stretching: Aromatic C-H stretches from the naphthalene ring are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group appear just below 3000 cm⁻¹. researchgate.net

C=O Stretching: A strong, characteristic absorption band for the carbamate carbonyl group is expected in the region of 1680-1720 cm⁻¹ in the FTIR spectrum.

C=C Stretching: Aromatic C=C stretching vibrations from the naphthalene ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region. niscpr.res.in

C-N Stretching: The carbamate C-N stretching vibration is expected in the 1200-1300 cm⁻¹ range.

Raman spectroscopy is particularly useful for observing the symmetric, non-polar vibrations, such as the aromatic ring breathing modes of the naphthalene core, which are often weak in the FTIR spectrum. researchgate.net

Table 2: Expected Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Typical Intensity (FTIR)
N-HStretching3300 - 3400Medium, Sharp
Aromatic C-HStretching3000 - 3100Medium to Weak
Aliphatic C-HStretching2850 - 2970Medium to Strong
C=O (Amide I)Stretching1680 - 1720Strong
Aromatic C=CRing Stretching1450 - 1600Medium to Strong
C-NStretching1200 - 1300Medium
Aromatic C-HOut-of-plane Bending700 - 900Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular formula of this compound (C₁₅H₁₇NO₂) by measuring its mass-to-charge ratio (m/z) with very high precision. The calculated monoisotopic mass of the neutral molecule is 243.12593 Da. HRMS analysis of the protonated molecule, [M+H]⁺, would yield an experimental m/z value extremely close to the theoretical 244.13319 Da, confirming the elemental composition.

Tandem mass spectrometry (MS/MS) reveals the compound's fragmentation pattern, which provides further structural confirmation. For tert-butylcarbamate (B1260302) (Boc)-protected amines, a characteristic and often dominant fragmentation pathway is initiated by a McLafferty-type rearrangement. nih.govresearchgate.net This process involves the elimination of a neutral isobutylene (B52900) molecule (C₄H₈, 56 Da), followed by the loss of carbon dioxide (CO₂, 44 Da).

The expected fragmentation cascade would be:

[M+H]⁺ (m/z 244.1)[M+H - C₄H₈]⁺ (m/z 188.1) : Loss of isobutylene.

[M+H - C₄H₈]⁺ (m/z 188.1)[M+H - C₄H₈ - CO₂]⁺ (m/z 144.1) : Subsequent loss of carbon dioxide, resulting in the protonated 2-aminonaphthalene ion. Alternatively, a concerted loss of the entire tert-butoxycarbonyl group (100 Da) can occur. Further fragmentation would involve the characteristic breakdown of the naphthalene ring system.

Table 3: Predicted HRMS Fragmentation Pattern for [M+H]⁺ of this compound
IonProposed FormulaCalculated m/zDescription
[M+H]⁺C₁₅H₁₈NO₂⁺244.1332Protonated Molecular Ion
[M+H - C₄H₈]⁺C₁₁H₁₀NO₂⁺188.0706Loss of isobutylene
[M+H - C₅H₈O₂]⁺C₁₀H₁₀N⁺144.0808Loss of isobutylene and CO₂ (protonated 2-aminonaphthalene)
[C₄H₉]⁺C₄H₉⁺57.0704tert-butyl cation

X-ray Diffraction (XRD) for Solid-State Structure and Crystal Packing Analysis

X-ray Diffraction (XRD) on a single crystal provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound has not been reported, analysis of similar N-aryl and tert-butyl carbamate structures allows for a detailed prediction of its solid-state characteristics. nih.govnih.gov

A single-crystal XRD study would be expected to reveal several key structural features:

Carbamate Group Geometry: The carbamate group (N-COO) is expected to be nearly planar due to resonance.

Conformation: The analysis would determine the relative orientation of the naphthalene ring and the tert-butyl group with respect to the carbamate plane. The dihedral angle between the plane of the naphthalene ring and the carbamate plane would be a key conformational parameter.

π-π Stacking: The planar naphthalene rings may engage in π-π stacking interactions, further stabilizing the crystal structure.

Table 4: Typical Bond Lengths and Angles for an Aryl N-tert-butylcarbamate Moiety from XRD Data
ParameterTypical Value
Bond Lengths (Å)
C=O1.20 - 1.23
C(carbonyl)-N1.38 - 1.41
C(aryl)-N1.40 - 1.43
C(carbonyl)-O1.33 - 1.36
**Bond Angles (°) **
O=C-N123 - 126
C(aryl)-N-C(carbonyl)120 - 128
N-C-O109 - 111

Note: Values are generalized based on published crystal structures of similar compounds. nih.govsemanticscholar.org

Powder X-ray Diffraction for Polymorphism Investigation

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physicochemical properties of a compound, including its solubility, melting point, and stability. Powder X-ray Diffraction (PXRD) is a primary and rapid analytical technique used to identify and characterize these different polymorphic forms. researchgate.netpharmaffiliates.com

The principle of PXRD is based on the constructive interference of monochromatic X-rays and a crystalline sample. Each crystalline solid produces a unique diffraction pattern, often considered a "fingerprint," which is determined by its crystal lattice structure. researchgate.net When investigating this compound, a PXRD analysis would involve irradiating a powdered sample with X-rays and detecting the scattered intensity at various angles (2θ).

Different polymorphs of this compound would present distinct PXRD patterns, with diffraction peaks appearing at different 2θ angles and with varying relative intensities. For instance, a hypothetical analysis might reveal two polymorphs, designated as Form A and Form B, which could be distinguished by their unique diffraction peaks as illustrated in the table below.

Illustrative PXRD Data for Hypothetical Polymorphs of this compound

2θ Angle (°) Relative Intensity (%) [Form A] 2θ Angle (°) Relative Intensity (%) [Form B]
8.5 100 9.2 85
12.3 75 13.1 100
15.8 60 16.5 50
20.1 90 21.0 95
25.4 45 26.3 70

This table is for illustrative purposes only, as specific experimental data for this compound is not available in the reviewed scientific literature.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of polarized light with chiral molecules. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful methods for determining the absolute configuration and conformational features of enantiomers.

For this compound to be a candidate for chiroptical analysis, it would need to possess a chiral center or exhibit axial chirality. If, for example, its synthesis route involved precursors or processes that could lead to the formation of stereoisomers, chiroptical spectroscopy would be essential for their characterization.

Circular Dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum, which plots the difference in absorbance (ΔA) against wavelength, provides information about the stereochemical arrangement of atoms, particularly chromophores, within the molecule. Enantiomers will produce mirror-image CD spectra.

Optical Rotatory Dispersion, on the other hand, measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can also be used to assign the absolute configuration of a chiral compound.

The data obtained from such analyses for a specific enantiomer of a chiral derivative of this compound could be presented as follows:

Illustrative Chiroptical Data

Technique Wavelength (nm) Signal
CD 220 Positive Cotton Effect
CD 280 Negative Cotton Effect
ORD 589 (Sodium D-line) Specific Rotation [α] = +15.3°

This table is for illustrative purposes only, as specific experimental data for this compound is not available in the reviewed scientific literature.

Despite the utility of these techniques in stereochemical analysis, a review of the available scientific literature did not yield specific studies applying CD or ORD for the stereochemical assignment of this compound.

Computational Chemistry and Theoretical Modeling of Naphthalen 2 Yl N Tert Butylcarbamate

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of naphthalen-2-yl N-tert-butylcarbamate. These methods, particularly Density Functional Theory (DFT) and ab initio calculations, offer a detailed picture of the molecule's electronic landscape and energetic profile.

Density Functional Theory (DFT) Studies of Molecular Orbitals and Reactivity Descriptors

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure of molecules. mdpi.com By focusing on the electron density, DFT can accurately predict a variety of molecular properties for compounds like this compound. A typical study would involve geometry optimization of the molecule to find its most stable conformation, followed by the calculation of molecular orbitals and reactivity descriptors.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For this compound, the electron-rich naphthalene (B1677914) ring is expected to significantly influence the distribution and energies of these orbitals.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such calculations are typically performed using a combination of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)). nih.gov

Table 1: Predicted Reactivity Descriptors for this compound (Hypothetical DFT Data)

ParameterSymbolFormulaValue (eV)
HOMO EnergyEHOMO--6.25
LUMO EnergyELUMO--0.89
Energy GapΔEELUMO - EHOMO5.36
Ionization PotentialIP-EHOMO6.25
Electron AffinityEA-ELUMO0.89
Electronegativityχ-(EHOMO+ELUMO)/23.57
Chemical Hardnessη(ELUMO-EHOMO)/22.68
Global Electrophilicity Indexωχ2/2η2.37

Note: The values in this table are hypothetical and serve as an illustrative example of the data that would be generated from a DFT study.

Ab Initio Methods for Spectroscopic Property Prediction

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed to predict spectroscopic properties with high accuracy. For this compound, these methods can be used to simulate its infrared (IR), Raman, and UV-Visible spectra.

Theoretical vibrational frequency calculations can help in the assignment of experimental IR and Raman spectra. nih.gov By calculating the harmonic vibrational frequencies, researchers can correlate specific vibrational modes with the functional groups present in the molecule, such as the N-H stretch, C=O stretch of the carbamate (B1207046) group, and the characteristic vibrations of the naphthalene ring.

Time-dependent DFT (TD-DFT) is a common approach to predict electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states, providing insights into the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, which are often π-π* transitions within the naphthalene system.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvation Effects

While quantum chemical calculations provide information on a static molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and the influence of the surrounding environment, such as a solvent.

For this compound, MD simulations can reveal the preferred conformations of the flexible tert-butylcarbamate (B1260302) side chain relative to the rigid naphthalene core. By simulating the molecule in a solvent like water or dimethyl sulfoxide, one can study how solvent molecules arrange themselves around the solute and how this solvation affects the conformational preferences and dynamics of the compound. These simulations provide valuable information on the molecule's flexibility and its interactions with its environment at an atomistic level.

In Silico Ligand-Target Docking Studies for Mechanistic Hypothesis Generation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. researchgate.net For this compound, if a potential biological target is identified, docking studies can be performed to generate hypotheses about its binding mode and mechanism of action.

The process involves placing the 3D structure of the ligand into the binding site of the protein and using a scoring function to estimate the binding affinity for different poses. The results can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. This information is instrumental in understanding the molecular basis of the compound's potential biological activity and can guide the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR) Model Development Methodologies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov The development of a QSAR model involves calculating molecular descriptors that quantify various aspects of the chemical structure and then using statistical methods to find a correlation between these descriptors and the observed activity. researchgate.net

For a series of derivatives of this compound, a QSAR study could be undertaken to understand which structural features are important for their biological effect. This involves creating a dataset of compounds with their measured activities, calculating a wide range of descriptors (e.g., electronic, steric, hydrophobic), and then using techniques like Multiple Linear Regression (MLR) or machine learning algorithms to build the predictive model. nih.gov

Prediction of Electronic Parameters and Reactivity Indices

Within the framework of QSAR, the prediction of electronic parameters and reactivity indices plays a crucial role. These descriptors, often derived from quantum chemical calculations as described in section 5.1.1, can be calculated for a series of compounds and used to build the QSAR model. Parameters such as HOMO and LUMO energies, dipole moment, and atomic charges can capture the electronic features that may govern the interaction of the compounds with a biological target. By correlating these indices with biological activity, a QSAR model can provide insights into the electronic requirements for potent activity and guide the design of new compounds with optimized electronic properties. researchgate.net

Analysis of Topological Descriptors and Steric Factors

In the computational and theoretical modeling of this compound, the analysis of topological descriptors and steric factors provides crucial insights into its molecular structure and potential physicochemical properties. These descriptors quantify complex structural information into numerical values, which can then be used in Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.netresearchgate.net

Topological Descriptors

Numerous topological indices have been developed, each encoding different aspects of the molecular structure. These indices serve as efficient alternatives to complex quantum chemical calculations for predicting properties like boiling point, enthalpy of formation, and biological activity. biointerfaceresearch.comresearchgate.net

Key Topological Indices in Molecular Analysis:

Wiener Index (W): One of the oldest topological indices, the Wiener index is defined as the sum of the lengths of the shortest paths between all pairs of vertices in the molecular graph. It is a measure of the compactness of a molecule.

Randić Index (χ): The connectivity index, or Randić index, is calculated from the degrees of adjacent vertices in the molecular graph. It reflects the extent of branching in the molecule. researchgate.net

Zagreb Indices (M1, M2): The first Zagreb index (M1) is the sum of the squares of the degrees of all vertices, while the second Zagreb index (M2) is the sum of the products of the degrees of adjacent vertices. These are often used in QSPR and QSAR studies. researchgate.net

Atom-Bond Connectivity (ABC) Index: This index correlates well with the stability of alkanes and has been used to predict the strain energy of molecules.

Geometric-Arithmetic (GA) Index: The GA index is another degree-based descriptor that has shown good predictive power for various physicochemical properties of chemical compounds. researchgate.net

Topological DescriptorDescriptionStructural Information Encoded
Wiener Index (W)Sum of distances between all pairs of vertices.Molecular compactness and branching.
Randić Index (χ)Based on the product of degrees of adjacent vertices.Molecular branching and complexity.
Zagreb Indices (M1, M2)Based on the sum of squares (M1) or products (M2) of vertex degrees.Molecular branching and cyclicity.
Atom-Bond Connectivity (ABC) IndexRelates to the connectivity of atoms and bonds.Molecular stability and strain energy.
Geometric-Arithmetic (GA) IndexBased on the geometric and arithmetic means of vertex degrees.Correlates with various physicochemical properties.

Steric Factors

Computationally Derived Steric Parameters:

Molar Volume (MV): Represents the volume occupied by one mole of the substance. It is a fundamental descriptor of molecular size.

Surface Area: The total solvent-accessible surface area or van der Waals surface area provides a measure of the molecule's exposure to its environment, which is crucial for understanding intermolecular interactions.

Verloop Steric Parameters: These parameters (L, B1, B5) were developed to provide a more precise description of the shape of a substituent. nih.gov

L: The length of the substituent along the axis of its bond to the parent molecule.

B1: The smallest width of the substituent perpendicular to the L-axis.

B5: The largest width of the substituent, representing its maximum steric bulk. nih.gov

The steric bulk of the tert-butylcarbamate group can influence the molecule's ability to fit into binding sites of enzymes or receptors. numberanalytics.com For instance, molecular modeling studies on how naphthalene derivatives interact with enzymes have shown that steric constraints and molecular width are key determinants of binding and reactivity. nih.gov Similarly, the steric properties of the N-alkyl group in carbamate-related structures have been shown to dictate reaction pathways and yields. nih.gov Computational studies can model these steric effects to predict how this compound might interact in a biological system or participate in a chemical reaction. mdpi.com

Steric ParameterDescriptionSignificance for this compound
Molar Volume (MV)Volume occupied by one mole of the compound.Indicates overall molecular size and bulk.
Molecular Surface AreaThe accessible surface of the molecule.Relates to solubility and intermolecular interactions.
Verloop LLength of a substituent group.Defines the spatial extent of the N-tert-butylcarbamate group.
Verloop B1Minimum width of a substituent.Describes the narrowest dimension of the substituent.
Verloop B5Maximum width of a substituent.Quantifies the maximum steric hindrance exerted by the substituent. nih.gov

Mechanistic Investigations into Biological System Interactions of Naphthalen 2 Yl N Tert Butylcarbamate

Molecular Interactions with Specific Enzyme Active Sites and Inhibition Kinetics

There is no available information in the scientific literature regarding the molecular interactions of naphthalen-2-yl N-tert-butylcarbamate with any specific enzyme active sites. Consequently, no data on its inhibition kinetics, such as IC50 or Ki values, have been reported. While research exists on other naphthalene-based compounds and various carbamates as enzyme inhibitors, these findings cannot be attributed to this compound.

Receptor Binding Affinities and Allosteric Modulation Mechanisms

Scientific studies detailing the receptor binding affinities or any potential allosteric modulation mechanisms of this compound are not present in the public domain. Therefore, no data on its binding profile to any known biological receptors can be provided.

Cellular Pathway Modulation Studies in In Vitro Systems

There are no published studies on the effects of this compound on cellular pathways in in vitro systems. Research into how this specific compound might modulate signaling cascades or other cellular processes has not been documented.

Structure-Activity Relationship (SAR) Studies Focusing on Molecular Recognition and Binding Modes

While structure-activity relationship (SAR) studies have been conducted on various classes of carbamates and other naphthalene (B1677914) derivatives, no such studies have been specifically focused on or have included this compound. As a result, there is no information on the key structural features of this molecule that would govern its molecular recognition and binding modes.

Biotransformation Pathways and Metabolite Identification in In Vitro Systems

The biotransformation of this compound has not been investigated in any in vitro systems, such as human liver microsomes or hepatocytes. Consequently, there are no identified metabolites or elucidated metabolic pathways for this compound. Studies on the metabolism of the parent hydrocarbon, naphthalene, exist, but this data does not account for the presence and influence of the N-tert-butylcarbamate functional group. nih.govresearchgate.netresearchgate.netnih.gov

Synthesis and Exploration of Naphthalen 2 Yl N Tert Butylcarbamate Analogues and Derivatives

Design Principles for Structurally Related Carbamates

The design of analogues for a lead compound like naphthalen-2-yl N-tert-butylcarbamate is guided by established medicinal chemistry principles aimed at modulating biological activity, stability, and pharmacokinetic properties. acs.orgnih.gov The carbamate (B1207046) moiety is particularly amenable to structural modification due to its hybrid amide-ester characteristics and its ability to engage in significant intermolecular interactions. nih.govresearchgate.net

Key design principles include:

Isosteric and Bioisosteric Replacement: The naphthalene (B1677914) ring can be replaced with other aromatic or heteroaromatic systems (e.g., quinoline (B57606), indole) to explore different binding pocket interactions. Similarly, the tert-butyl group can be substituted with other alkyl or aryl groups to alter lipophilicity, steric hindrance, and metabolic stability. nih.gov

Conformational Restriction: The carbamate functional group imposes a degree of conformational rigidity due to the delocalization of non-bonded electrons on the nitrogen atom. nih.gov Modifications to the substituents on both the oxygen and nitrogen termini can further influence the preferred conformation (syn vs. anti), which can be crucial for precise docking with a biological target. nih.gov

Modulation of Electronic Properties: Introducing electron-donating or electron-withdrawing groups onto the naphthalene ring can alter the electronic character of the carbamate. This can impact the strength of hydrogen bonds the carbamate moiety forms with biological receptors, as the carbamate's carboxyl group and NH backbone can both participate in hydrogen bonding. acs.orgnih.gov

Structure-Activity Relationship (SAR) Exploration: A systematic variation of the substituents allows for the development of a comprehensive SAR. For instance, modifying the size and nature of the N-alkyl group can probe the limits of a receptor's binding site, while substitutions on the naphthyl ring can identify key interaction points. nih.govnih.gov This systematic approach is fundamental to optimizing a compound's potency and selectivity. nih.gov

By applying these principles, chemists can design a library of analogues to systematically probe the structural requirements for a desired biological effect, aiming to enhance efficacy, selectivity, and drug-like properties. nih.govnih.gov

Synthetic Strategies for Diverse this compound Analogues

The synthesis of this compound analogues relies on a variety of established and modern methods for carbamate formation. The choice of strategy often depends on the availability of starting materials, desired scale, and tolerance of other functional groups within the molecule. nih.govacs.org

Traditional and contemporary methods applicable to generating diversity include:

Reaction with Isocyanates: A common method involves the reaction of 2-naphthol (B1666908) (or a substituted analogue) with tert-butyl isocyanate. This reaction is often catalyzed by a base and provides a direct route to the desired carbamate. To generate diversity, various substituted naphthols or different isocyanates can be employed. nih.gov

Reaction with Chloroformates: An alternative route involves the reaction of tert-butylamine (B42293) with naphthalen-2-yl chloroformate. The chloroformate intermediate is typically prepared from 2-naphthol and a phosgene (B1210022) equivalent like triphosgene. This multi-step approach allows for the combination of diverse naphthols and amines. acs.org

Rearrangement Reactions: The Hofmann and Curtius rearrangements provide pathways to isocyanate intermediates from primary amides and acyl azides, respectively. nih.govnih.gov For example, a carboxylic acid derived from naphthalene could be converted to an acyl azide (B81097), which upon thermal rearrangement and trapping with tert-butanol (B103910), would yield the target carbamate.

Modern Catalytic Methods: To avoid hazardous reagents like phosgene and isocyanates, greener synthetic routes have been developed. nih.govacs.org One such approach is the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of an alcohol. organic-chemistry.org Another involves the direct conversion of Boc-protected amines, which are readily available, into other carbamates using a simple base like lithium tert-butoxide, eliminating the need for metal catalysts. rsc.org Carbon dioxide has also been employed as a C1 source for carbamate synthesis, reacting directly with amines and alkyl halides in the presence of a base. acs.org

Below is a table summarizing key synthetic strategies.

Strategy Reactants Key Intermediates Advantages Disadvantages
Isocyanate AdditionNaphthol analogue + Alkyl isocyanateNoneDirect, often high-yieldingRequires handling of potentially toxic isocyanates
Chloroformate MethodNaphthol analogue + Phosgene equivalent; then amineChloroformateVersatile for diverse aminesUses hazardous phosgene or its derivatives
Curtius RearrangementNaphthyl carboxylic acid -> Acyl azide; then alcoholAcyl azide, IsocyanateAvoids direct use of isocyanatesMulti-step, may require harsh conditions
CO2 FixationNaphthyl amine + CO2 + Alkyl halideCarbamic acid saltUses renewable C1 source, environmentally benignMay require specific catalysts or conditions
Boc-Amine ConversionBoc-protected naphthyl amine + AlcoholIsocyanateAvoids toxic reagents, uses common starting materialsRequires pre-formation of Boc-protected amine

Comparative Mechanistic Studies of Analogues’ Interactions with Biological Systems

The carbamate functional group is a key pharmacophore that often plays a critical role in a molecule's interaction with biological targets, such as enzymes. acs.orgnih.gov Carbamates are well-known inhibitors of cholinesterases, where they act as pseudoirreversible inhibitors by carbamoylating a serine residue in the enzyme's active site. researchgate.net The stability of this carbamoyl-enzyme complex dictates the duration of inhibition.

When comparing analogues of this compound, mechanistic studies would focus on how structural changes influence these interactions:

Binding Affinity and Selectivity: Modifications to the naphthalene ring or the tert-butyl group can significantly alter binding affinity. For example, adding substituents to the naphthalene moiety could introduce new hydrogen bonding or van der Waals interactions with the target protein. Computational molecular docking studies can predict how these analogues fit into a binding site and guide synthetic efforts. mdpi.com Changing the steric bulk of the N-alkyl group (e.g., replacing tert-butyl with smaller or larger groups) could affect selectivity between different enzyme isoforms.

Mechanism of Inhibition: While many carbamates act as covalent inhibitors, some may exhibit reversible inhibition. researchgate.net The mechanism can be influenced by the electronics of the leaving group (the naphthol portion) and the stability of the carbamoyl-enzyme intermediate. Analogues with electron-withdrawing groups on the naphthalene ring would make the naphthol a better leaving group, potentially increasing the rate of carbamoylation. Conversely, steric hindrance near the carbamate carbonyl could disfavor the formation of a covalent bond, leading to a reversible binding mode. researchgate.net

Impact of Deuteration: Replacing hydrogen atoms with deuterium (B1214612) at specific positions, known as deuteration, can influence a molecule's metabolic stability by strengthening the corresponding chemical bonds (the kinetic isotope effect). mdpi.com For an analogue of this compound, deuterating metabolically labile positions on the naphthalene ring or the tert-butyl group could slow its breakdown by enzymes like cytochrome P450, thereby altering its pharmacokinetic profile and duration of action. mdpi.com

A comparative study might generate data as shown in the hypothetical table below.

Analogue Modification Predicted Effect on Binding Potential Change in Mechanism Rationale
Add hydroxyl group to naphthalene ringIncreased affinityNo changePotential for additional hydrogen bonding with target
Replace tert-butyl with isopropylMay increase or decrease affinityFaster decarbamoylationReduced steric bulk may alter fit and stability of covalent intermediate
Replace naphthalene with quinolineAltered affinity and selectivityNo changeNitrogen in quinoline ring can act as H-bond acceptor
Add nitro group to naphthalene ringIncreased carbamoylation rateMore potent covalent inhibitionElectron-withdrawing group makes the naphthoxide a better leaving group

Prodrug and Pro-Naphthalene-2-yl N-tert-butylcarbamate Strategy Development

The carbamate linkage is widely used in prodrug design to mask polar functional groups like amines, phenols, or alcohols, thereby improving properties such as membrane permeability, aqueous solubility, or metabolic stability. nih.govnih.gov A prodrug is an inactive compound that is converted in vivo to the pharmacologically active agent. nih.gov

This compound itself could be considered a prodrug of 2-naphthol and/or tert-butylamine, releasing these components upon hydrolysis by esterase enzymes in the body. nih.gov Developing pro-naphthalene-2-yl N-tert-butylcarbamate strategies involves designing new molecules that, upon metabolic activation, release the parent compound as the active drug.

Key strategies include:

Improving Water Solubility: To enhance the solubility of a lipophilic drug, a hydrophilic moiety can be attached via a carbamate linker. For example, linking an amino acid to the parent drug through a carbamate bridge can significantly increase aqueous solubility for potential intravenous administration. nih.gov

Enhancing Bioavailability: Carbamate prodrugs are often designed to protect a parent drug from first-pass metabolism. nih.gov By masking a metabolically vulnerable group (e.g., a phenol), the prodrug can circulate longer, allowing for sustained release of the active compound. nih.govacs.org For instance, bambuterol (B1223079) is a bis-carbamate prodrug of terbutaline, designed for resistance to hydrolysis and first-pass metabolism. nih.gov

Targeted Delivery: Prodrugs can be designed for activation at a specific site. For example, a prodrug might be engineered to be a substrate for an enzyme that is overexpressed in tumor cells, leading to localized release of the active drug and reducing systemic toxicity. researchgate.net A nitroaryl group could be incorporated into a carbamate prodrug, which is then selectively reduced and cleaved under the hypoxic conditions often found in solid tumors. researchgate.net

The development of a prodrug for this compound would depend on its intended therapeutic application and the specific limitations (e.g., poor solubility, rapid metabolism) that need to be overcome.

Analytical Methodologies for Detection and Quantification of Naphthalen 2 Yl N Tert Butylcarbamate

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for separating naphthalen-2-yl N-tert-butylcarbamate from impurities, starting materials, or degradation products. The choice of technique depends on the compound's volatility, polarity, and the matrix in which it is found.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is typically the method of choice.

Method development involves the systematic optimization of several parameters to achieve adequate separation (resolution), sensitivity, and analysis time. The naphthalene (B1677914) moiety possesses a strong chromophore, making UV detection a suitable and straightforward choice. The maximum absorbance is typically determined by scanning a standard solution across a range of UV wavelengths. For naphthalene derivatives, this is often in the 220-285 nm range. astm.org

Key parameters for HPLC method development include:

Stationary Phase (Column): A C18 or C8 column is commonly used for moderately non-polar compounds. The choice depends on the desired retention and selectivity.

Mobile Phase: A mixture of an aqueous solvent (like water with a buffer, e.g., ammonium (B1175870) formate) and an organic modifier (like acetonitrile (B52724) or methanol) is used. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the elution of all components with good peak shape.

Flow Rate: Typically set between 0.5 and 1.5 mL/min for analytical columns to ensure efficient separation without generating excessive backpressure.

Column Temperature: Maintaining a constant column temperature (e.g., 30-40 °C) is crucial for reproducible retention times.

Detector: A Diode Array Detector (DAD) or a variable wavelength UV detector is used, set at the wavelength of maximum absorbance for the naphthalene chromophore.

Table 1: Illustrative HPLC Method Parameters

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 40% B, increase to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 285 nm

| Injection Volume | 10 µL |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. researchgate.net Many carbamates are thermally labile and can degrade at the high temperatures used in GC inlets, making direct analysis challenging. oup.com

To overcome this, derivatization is often a necessary step. This process converts the analyte into a more volatile and thermally stable derivative. For carbamates, this could involve reactions to protect the N-H group. For related compounds like naphthols, derivatization with reagents like acetic anhydride (B1165640) or silylating agents has been successfully used to improve chromatographic behavior. nih.gov

Once derivatized, the compound can be analyzed using a GC system equipped with a suitable detector. A Flame Ionization Detector (FID) provides general-purpose detection for organic compounds, while a Nitrogen-Phosphorus Detector (NPD) offers higher selectivity and sensitivity for nitrogen-containing compounds like carbamates. oup.com

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) serves as a valuable alternative to both HPLC and GC. wikipedia.org It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org SFC is particularly well-suited for the analysis of thermally labile molecules that are not amenable to GC. wikipedia.org

Advantages of SFC for carbamate (B1207046) analysis include:

Speed: The low viscosity and high diffusivity of supercritical fluids allow for faster separations compared to HPLC. oup.comtandfonline.com

Selectivity: SFC operates as a normal-phase chromatography technique, offering a different selectivity compared to the more common reversed-phase HPLC. oup.com

Compatibility: The mobile phase is compatible with a wide range of detectors, including UV and the selective Nitrogen-Phosphorus Detector (NPD). oup.comoup.com

Method development in SFC involves optimizing pressure, temperature, mobile phase composition (often CO2 with a polar co-solvent like methanol), and the stationary phase, which can range from polysaccharide-based chiral phases to more standard silica (B1680970) or bonded-phase columns. chromatographyonline.com

Table 2: Representative SFC Method Parameters for Carbamate Analysis

Parameter Value
Column Diol or Cyano-bonded silica, 4.6 x 250 mm
Mobile Phase Supercritical CO2 with a Methanol modifier (5-20% gradient)
Flow Rate 2-4 mL/min
Outlet Pressure 100-150 bar
Column Temperature 40-60 °C

| Detection | UV at 285 nm or Nitrogen-Phosphorus Detector (NPD) |

Spectrophotometric and Fluorometric Quantification Methods

The aromatic naphthalene ring system in this compound provides inherent spectroscopic properties that can be exploited for quantification.

Spectrophotometry: This technique relies on measuring the absorption of ultraviolet (UV) or visible light by the analyte. The Beer-Lambert law states that the absorbance of a solution is directly proportional to its concentration. A quantitative method can be developed by preparing a calibration curve from standards of known concentration and measuring the absorbance at a specific wavelength (λmax), such as 285 nm for naphthalene derivatives. astm.org This method is simple and rapid but may lack selectivity in complex mixtures. researchgate.net

Fluorometry: Many carbamates and their constituent aromatic structures, like naphthalene, are naturally fluorescent or can be degraded into fluorescent byproducts. leidenuniv.nldocumentsdelivered.com Fluorometry measures the light emitted by a substance after it has absorbed light. This technique is generally more sensitive and selective than spectrophotometry. researchgate.netnih.gov For this compound, an excitation-emission matrix (EEM) can be generated to identify the optimal excitation and emission wavelengths for maximum fluorescence intensity, providing a highly sensitive method for quantification. leidenuniv.nlnih.gov

Electrochemical Detection Methods

Electrochemical methods offer a sensitive and cost-effective alternative for the quantification of electroactive compounds. researchgate.net Carbamates can be detected electrochemically, often following separation by HPLC. The analysis can be performed either by direct oxidation of the carbamate at a high potential or by detecting a more easily oxidized derivative after hydrolysis. semanticscholar.orgacs.org

For instance, a method using conductive boron-doped diamond electrodes has been shown to be effective for the direct detection of underivatized N-methylcarbamate pesticides at an operating potential of 1.45 V. researchgate.netsemanticscholar.org An alternative approach involves alkaline hydrolysis of the carbamate to produce a naphthol derivative, which can be oxidized at a lower, more selective potential (e.g., 0.9 V). acs.org This indirect method can significantly improve detection limits. semanticscholar.org The development of a specific method for this compound would involve optimizing the electrode material, pH, and applied potential using techniques like cyclic voltammetry or amperometry.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Trace Analysis

For trace-level analysis, where high sensitivity and specificity are paramount, hyphenated techniques that couple a chromatographic separation method with a mass spectrometer (MS) are the gold standard. lcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS): This is arguably the most powerful technique for analyzing compounds like this compound. LC separates the analyte from the sample matrix, after which the MS detector provides mass information. Electrospray ionization (ESI) is a common ionization source suitable for polar and medium-polarity compounds. The mass spectrometer can be operated in full-scan mode to identify unknown compounds or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for highly selective and sensitive quantification of the target analyte. LC-MS/MS methods have been developed for a wide range of nitrogen-containing plant metabolites and other complex mixtures. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): As with standalone GC, GC-MS analysis of carbamates often requires a prior derivatization step to enhance thermal stability and volatility. nih.gov Following separation on the GC column, the analyte enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for highly confident identification and quantification. This method is extremely sensitive, with detection limits often in the nanogram-per-tube range or lower. researchgate.net

Table 3: Typical Hyphenated Technique Parameters

Parameter LC-MS (ESI) GC-MS (EI)
Separation Column C18, 2.1 x 100 mm DB-5ms, 30 m x 0.25 mm
Mobile Phase / Carrier Gas Water/Methanol Gradient Helium
Ionization Source Electrospray Ionization (ESI) Electron Ionization (EI)
MS Mode Auto MS/MS Full Scan or SIM
Polarity Positive N/A
Mass Range (m/z) 40-1700 50-1000

| Key Advantage | High applicability for non-volatile compounds | High separation efficiency and library matching |

Environmental Fate and Degradation Mechanisms of Naphthalen 2 Yl N Tert Butylcarbamate

Photolytic Degradation Pathways in Aqueous and Atmospheric Environments

Photolytic degradation, or photolysis, is a process where chemical compounds are broken down by light energy, primarily from the sun. This can be a significant degradation pathway for compounds present in the upper layers of water bodies or in the atmosphere.

For aromatic carbamates, direct photolysis is an important transformation process. nih.gov The naphthalene (B1677914) moiety in naphthalen-2-yl N-tert-butylcarbamate is expected to absorb ultraviolet (UV) radiation, leading to the excitation of its electrons. This excited state can then undergo various reactions, including the cleavage of the carbamate (B1207046) ester bond. nih.gov Studies on the photolysis of carbaryl (B1668338) (naphthalen-1-yl N-methylcarbamate), a close structural analog, have shown that it undergoes photodegradation in aqueous solutions. nih.gov The primary photolytic reaction for aromatic carbamates often involves the cleavage of the C-O bond in the ester group, leading to the formation of phenoxyl radicals. nih.gov

In the case of this compound, this would likely result in the formation of a naphthalen-2-oxyl radical and a tert-butylaminylcarbonyl radical. These reactive intermediates would then undergo further reactions with surrounding molecules, such as water or oxygen, to form more stable degradation products. The quantum yields for the direct photodegradation of aromatic carbamates can vary depending on the specific structure and the environmental medium (e.g., water, organic solvents). nih.gov

Table 1: Predicted Photolytic Degradation Intermediates of this compound

Intermediate Compound Chemical Formula Predicted Formation Pathway
Naphthalen-2-ol C₁₀H₈O Cleavage of the ester linkage and subsequent hydrogen abstraction.
tert-Butyl isocyanate C₅H₉NO Rearrangement of the tert-butylaminylcarbonyl radical.

Note: This table is based on predicted pathways from structurally similar compounds and requires experimental verification.

Biodegradation Pathways in Soil and Water Systems

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi, and is a crucial process for the removal of chemical contaminants from the environment. Carbamate pesticides are generally considered to be biodegradable, although the rate can vary significantly depending on the compound's structure and environmental conditions. bohrium.comresearchgate.net

The biodegradation of carbamates in soil and water is primarily initiated by microbial enzymes. frontiersin.org The most common initial step is the hydrolysis of the carbamate ester linkage, catalyzed by carbamate hydrolase or esterase enzymes. frontiersin.orgwho.int For this compound, this would lead to the formation of naphthalen-2-ol and tert-butylcarbamic acid. The latter is unstable and would likely decompose further to tert-butylamine (B42293) and carbon dioxide.

Following the initial hydrolysis, the resulting naphthalen-2-ol can be further degraded by microorganisms capable of utilizing aromatic compounds. The microbial degradation of naphthalene and its derivatives has been extensively studied. frontiersin.orgnih.govmdpi.com The typical pathway involves the oxidation of the aromatic ring by dioxygenase enzymes to form dihydroxy-naphthalene intermediates. frontiersin.org These intermediates then undergo ring cleavage and are further metabolized through pathways that ultimately lead to compounds that can enter the central metabolic cycles of the microorganisms, resulting in mineralization to carbon dioxide and water. mdpi.com

The rate of biodegradation is influenced by several factors, including soil type, organic matter content, temperature, pH, and the presence of adapted microbial populations. iastate.edu Soils with a history of carbamate application often exhibit enhanced biodegradation rates due to the acclimatization of the microbial community. iastate.edutandfonline.com

Hydrolytic Stability and Degradation Kinetics in Environmental Matrices

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The hydrolytic stability of a compound is a key factor in determining its persistence in aqueous environments. Carbamate pesticides are susceptible to hydrolysis, particularly under alkaline conditions. who.intclemson.edu

The hydrolysis of carbamates involves the nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the carbonyl carbon of the ester group. clemson.edu The rate of hydrolysis is highly dependent on the pH of the surrounding medium. Generally, carbamates are more stable in acidic and neutral conditions and hydrolyze more rapidly as the pH increases. clemson.edu

For this compound, the hydrolysis would result in the same primary degradation products as enzymatic hydrolysis: naphthalen-2-ol and tert-butylcarbamic acid. The kinetics of hydrolysis for carbamates typically follow pseudo-first-order kinetics, and the half-life can range from a few hours to several days or weeks depending on the pH and temperature. clemson.eduresearchgate.net For instance, the hydrolysis half-life of carbaryl is significantly shorter at pH 9 compared to pH 7. clemson.edu The bulky tert-butyl group in this compound might sterically hinder the nucleophilic attack, potentially leading to a slower hydrolysis rate compared to carbamates with smaller N-substituents.

Table 2: Predicted Influence of pH on the Hydrolytic Half-Life of this compound

pH Condition Predicted Hydrolytic Stability Expected Half-Life Range
Acidic (pH 4-6) Relatively Stable Weeks to Months
Neutral (pH 7) Moderately Stable Days to Weeks

Note: This table presents a qualitative prediction based on the general behavior of carbamate pesticides. Actual half-life values require experimental determination.

Adsorption and Desorption Behavior in Environmental Compartments

The adsorption and desorption behavior of a chemical compound governs its mobility and distribution in the environment. Adsorption to soil and sediment particles can reduce the concentration of a compound in the water phase, thereby affecting its bioavailability and transport.

The primary factor influencing the adsorption of non-ionic organic compounds like carbamates in soil is the organic carbon content. nih.goviupac.org These compounds tend to partition into the soil organic matter. The strength of this interaction is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). nih.gov A higher Koc value indicates stronger adsorption and lower mobility.

For this compound, the presence of the naphthalene group, which is hydrophobic, suggests that it will likely adsorb to soil and sediment. The octanol-water partition coefficient (Kow) is a good indicator of a compound's hydrophobicity and is often correlated with its Koc value. nih.gov While the specific Koc for this compound is not available, it is expected to be in the range of other moderately mobile to slightly mobile carbamate pesticides. koreascience.krresearchgate.net

Desorption is the process by which an adsorbed compound is released back into the soil solution. This process can be reversible or irreversible to some extent. The desorption behavior will influence the long-term persistence and potential for leaching of the compound into groundwater.

Table 3: List of Compounds Mentioned

Compound Name
This compound
Naphthalene
Carbaryl
Naphthalen-2-ol
tert-Butyl isocyanate
Naphthoquinones
tert-Butylcarbamic acid
tert-Butylamine
Carbon dioxide
Dihydroxy-naphthalene
Naphthalen-2-oxyl radical

Emerging Research Avenues and Potential Advanced Applications of Naphthalen 2 Yl N Tert Butylcarbamate

Materials Science Applications (e.g., polymer chemistry, functional materials)

The unique structural combination of a rigid, planar naphthalene (B1677914) core and a reactive N-tert-butylcarbamate group makes naphthalen-2-yl N-tert-butylcarbamate a promising candidate for applications in materials science. The naphthalene moiety is a well-established building block for organic materials due to its electronic and optical properties. nih.gov The incorporation of this carbamate (B1207046) could lead to the development of novel polymers and functional materials with tailored characteristics.

One potential application lies in the synthesis of functional polymers. The carbamate group can be a precursor to other functionalities or can be incorporated into the polymer backbone. For instance, the tert-butyl protecting group can be removed to yield a primary amine, which can then be used for further polymerization or functionalization. This could enable the creation of polymers with specific properties, such as high thermal stability, conductivity, or luminescence, desirable for applications in organic electronics like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVCs). chemistryviews.org

Furthermore, the naphthalene unit's inherent fluorescence could be harnessed in the design of chemo-sensors. By modifying the carbamate group with a receptor unit, it may be possible to create materials that exhibit a change in their fluorescent properties upon binding to a specific analyte.

Table 1: Potential Materials Science Applications

Application AreaPotential Role of this compoundDesired Properties
Polymer Chemistry Monomer or functionalized monomer in polymerization reactions.High thermal stability, conductivity, tailored optical properties.
Functional Materials Building block for organic electronic materials (OLEDs, OPVCs). chemistryviews.orgEnhanced charge transport, tunable energy levels.
Chemosensors Core structure for fluorescent sensors.High sensitivity and selectivity to specific analytes.

Role in Catalysis or as a Ligand in Coordination Chemistry

While direct catalytic applications of this compound have yet to be extensively reported, its structural features suggest a potential role as a ligand in coordination chemistry. The nitrogen and oxygen atoms of the carbamate group possess lone pairs of electrons that could coordinate with metal centers. The naphthalene backbone could also be functionalized to introduce additional coordinating atoms, leading to the formation of multidentate ligands.

The resulting metal complexes could exhibit catalytic activity in a variety of organic transformations. For example, palladium complexes bearing carbamate-based ligands have been explored in cross-coupling reactions. sigmaaldrich.com The steric and electronic properties of the this compound ligand could be fine-tuned to influence the selectivity and efficiency of such catalytic processes.

Research into related compounds, such as tert-butyl N-(thiophen-2-yl)carbamate, has shown their utility as precursors in the synthesis of diimine ligands for metal complex formation. nih.gov A similar approach could be envisioned for this compound, opening up possibilities for the development of novel catalysts.

Future Directions in Synthetic Methodology Development

The established role of this compound as a synthetic intermediate continues to evolve. Its utility in the synthesis of complex molecules, such as duocarmycin prodrugs, highlights its importance in medicinal chemistry and drug discovery. chemicalbook.com The tert-butylcarbamate (B1260302) group serves as a robust protecting group for the 2-aminonaphthalene moiety, allowing for selective reactions at other positions of the naphthalene ring.

Future research is likely to focus on expanding the repertoire of synthetic transformations involving this compound. This could include the development of novel deprotection strategies under milder conditions or the exploration of its reactivity in C-H functionalization reactions. The naphthalene core provides multiple sites for the introduction of new functional groups, making it a versatile scaffold for the synthesis of a diverse range of substituted naphthalene derivatives. nih.gov

Recent advances in synthetic methodologies, such as mechanochemical synthesis, could also be applied to reactions involving this compound. chemistryviews.org These solvent-free techniques offer a more sustainable approach to chemical synthesis.

Table 2: Synthetic Reactions and Intermediates

Reaction TypeReagents and ConditionsProduct TypeReference
BrominationN-Bromosuccinimide (NBS) in THF at -10 °CBrominated naphthalene derivative chemicalbook.com
DeprotectionAcidic conditions2-Aminonaphthalene derivative
C-H FunctionalizationTransition metal catalystSubstituted naphthalene derivative

Unexplored Mechanistic Aspects in Chemical and Biological Systems

The mechanistic details of many reactions involving this compound remain to be fully elucidated. For instance, a deeper understanding of the factors controlling the regioselectivity of electrophilic substitution on the naphthalene ring in the presence of the N-tert-butylcarbamate group is needed. Theoretical studies, such as those investigating the reaction of naphthalene with OH radicals, could provide valuable insights into its reactivity. researchgate.net

In biological systems, the metabolism and potential bioactivity of this compound are largely unknown. The carbamate linkage is susceptible to enzymatic hydrolysis, which could release 2-aminonaphthalene, a compound with known biological properties. Understanding the metabolic fate of this compound is crucial for any potential therapeutic applications.

Furthermore, the interaction of this compound and its derivatives with biological macromolecules, such as enzymes and receptors, is an area ripe for investigation. The planar naphthalene core is a common motif in molecules that intercalate with DNA, suggesting a possible, though unexplored, avenue of research.

Q & A

Q. What are the established synthetic routes for naphthalen-2-yl N-tert-butylcarbamate, and how do reaction conditions influence yield?

The synthesis typically involves coupling naphthalen-2-amine with tert-butyl carbamate derivatives under mild basic conditions. Key steps include Boc (tert-butoxycarbonyl) protection to prevent undesired side reactions . Reaction conditions such as solvent polarity (e.g., dichloromethane vs. THF) and temperature significantly impact yields. For example, elevated temperatures (40–60°C) may accelerate coupling but risk tert-butyl group cleavage . Purification via column chromatography using silica gel and ethyl acetate/hexane gradients is standard .

Q. How is structural confirmation achieved for this compound?

X-ray crystallography remains the gold standard for unambiguous structural determination. Programs like SHELXL refine crystal structures by analyzing diffraction data, resolving bond lengths and angles with ±0.01 Å precision . Complementary techniques include 1H^1\text{H} and 13C^{13}\text{C} NMR to verify substituent integration (e.g., tert-butyl singlet at ~1.4 ppm) and FT-IR for carbamate C=O stretching (~1700 cm1^{-1}) .

Q. What safety protocols are recommended for handling this compound?

Due to potential respiratory and dermal toxicity (common in carbamates), researchers should use PPE (gloves, lab coats, goggles) and work in fume hoods. Avoid inhalation of crystalline powders; secondary containment is advised for spills. Toxicity data from structurally similar naphthalene derivatives suggest limiting occupational exposure to <1 mg/m3^3 .

Q. How can purity and stability be assessed during storage?

Reverse-phase HPLC with UV detection (λ = 254 nm) monitors degradation products. Stability studies show the compound is hygroscopic; store desiccated at –20°C in amber vials to prevent photolysis . Accelerated stability testing (40°C/75% RH for 4 weeks) can predict shelf-life .

Advanced Research Questions

Q. What mechanistic insights exist for the cleavage of the tert-butyl carbamate group under acidic conditions?

The Boc group is cleaved via acidolysis (e.g., TFA in DCM), forming a reactive carbamic acid intermediate that decarboxylates to release CO2_2. Kinetic studies reveal pseudo-first-order dependence on acid concentration, with steric hindrance from the naphthalene ring slowing hydrolysis rates compared to aliphatic analogs . Computational models (DFT) suggest protonation at the carbamate oxygen initiates cleavage .

Q. How do structural modifications impact thermal and pH stability?

Introducing electron-withdrawing groups on the naphthalene ring (e.g., nitro substituents) increases thermal stability (Tdec_{\text{dec}} >200°C) but reduces solubility. Stability in aqueous buffers (pH 2–12) follows Arrhenius kinetics, with rapid degradation at pH <3 due to carbamate protonation . Data contradictions may arise from crystallographic vs. solution-state analyses; reconcile via variable-temperature NMR .

Q. What strategies resolve discrepancies between crystallographic and spectroscopic data?

If X-ray data conflict with NMR (e.g., unexpected dihedral angles), validate via:

  • High-resolution mass spectrometry (HRMS) to confirm molecular formula.
  • Re-refinement of crystallographic models using SHELX to check for missed symmetry or disorder .
  • Dynamic NMR to assess conformational flexibility in solution .

Q. How does the compound interact with biological targets, and what SAR (structure-activity relationship) trends are observed?

Preliminary docking studies suggest the naphthalene ring engages in π-π stacking with aromatic residues in enzyme active sites (e.g., cytochrome P450). Modifying the tert-butyl group to smaller substituents (e.g., methyl) reduces steric bulk but may lower metabolic stability . In vitro assays using fluorescence quenching quantify binding affinities (Kd_d values) .

Q. What green chemistry approaches optimize synthesis scalability?

Replace dichloromethane with cyclopentyl methyl ether (CPME), a safer solvent with similar polarity. Catalytic methods using DMAP or N-heterocyclic carbenes improve atom economy by reducing stoichiometric reagent waste .

Q. How are degradation pathways characterized under oxidative stress?

Use LC-MS/MS to identify oxidation products (e.g., hydroxylated naphthalene derivatives). Radical initiators like AIBN accelerate degradation, while antioxidants (e.g., BHT) suppress free radical chain reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.